molecular formula C12H10ClNO2S B1332494 4-chloro-N-phenylbenzenesulfonamide CAS No. 7454-47-9

4-chloro-N-phenylbenzenesulfonamide

Cat. No.: B1332494
CAS No.: 7454-47-9
M. Wt: 267.73 g/mol
InChI Key: ISOSXVUVKUIPHF-UHFFFAOYSA-N
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Description

4-Chloro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H10ClNO2S. It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position of the benzene ring and a phenyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 4-chloro-n-phenylbenzenesulfonamide belongs, are known to inhibit bacterial enzymes such as dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis . The exact mode of action of this compound may vary and needs further investigation.

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines . These are essential components of DNA and RNA. Therefore, the inhibition of this pathway by this compound can lead to a decrease in bacterial DNA and RNA synthesis, thereby inhibiting bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA and RNA synthesis, thereby inhibiting bacterial growth and reproduction . This results in the bacteriostatic action of the compound, meaning it inhibits the growth of bacteria without necessarily killing them .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-phenylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of N-substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

4-Chloro-N-phenylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N-phenylbenzenesulfonamide is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

4-chloro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOSXVUVKUIPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354207
Record name 4-chloro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7454-47-9
Record name 4-chloro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of 4-Chloro-N-phenylbenzenesulfonamide molecules within its crystal structure?

A1: The crystal structure of this compound reveals two independent molecules within its asymmetric unit []. These molecules exhibit a twisted conformation around the sulfur atom and are linked together via N—H⋯O hydrogen bonds, forming inversion-related dimers.

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